molecular formula C10H19NO3 B6589547 tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, Mixture of diastereomers CAS No. 1824383-53-0

tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, Mixture of diastereomers

Cat. No.: B6589547
CAS No.: 1824383-53-0
M. Wt: 201.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate: carboxylates . This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is to start with a suitable azetidine precursor and then introduce the hydroxymethyl group through a substitution reaction. The tert-butyl group can be added using tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming a different carboxylate derivative.

  • Reduction: The azetidine ring can be reduced to form a simpler amine.

  • Substitution: The hydroxymethyl group can be substituted with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but without the methyl group on the azetidine ring.

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Different position of the hydroxymethyl group on the azetidine ring.

Properties

CAS No.

1824383-53-0

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.